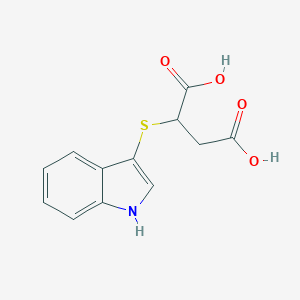

2-(1H-indol-3-ylsulfanyl)succinic acid

Description

2-(1H-Indol-3-ylsulfanyl)succinic acid is a succinic acid derivative featuring an indole moiety linked via a sulfanyl (-S-) group at the 3-position of the indole ring. Succinic acid, a dicarboxylic acid and intermediate in the citric acid cycle, serves as the backbone for this compound . The indole group, a bicyclic aromatic heterocycle, is biologically significant due to its prevalence in natural products (e.g., tryptophan, serotonin) and pharmaceuticals.

Properties

CAS No. |

54466-96-5 |

|---|---|

Molecular Formula |

C12H11NO4S |

Molecular Weight |

265.29g/mol |

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)butanedioic acid |

InChI |

InChI=1S/C12H11NO4S/c14-11(15)5-9(12(16)17)18-10-6-13-8-4-2-1-3-7(8)10/h1-4,6,9,13H,5H2,(H,14,15)(H,16,17) |

InChI Key |

XMVFTKYTDYMUNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic Acid (Compound 13)

- Structure : A benzylidene-substituted succinic acid with bulky tert-butyl and hydroxyl groups.

- Bioactivity : Exhibits high potency as a nuclear receptor ligand, enzyme inhibitor (e.g., cyclooxygenase), GPCR ligand, and ion channel modulator. Computational studies rank it as the most bioactive among substituted benzylidene-succinic acids, outperforming butylated hydroxytoluene (BHT) and unmodified succinic acid .

- Toxicity: Predicted to be non-toxic with favorable safety profiles in silico .

- Pharmacokinetics : Enhanced lipophilicity (logP) due to tert-butyl groups may improve membrane permeability compared to the indolylsulfanyl derivative.

Aliphatic Succinic Acid Derivatives (Glutaric Acid, 3,3-Dimethylglutaric Acid)

- Structure : Differ in chain length (glutaric acid: 5-carbon) and branching (3,3-dimethylglutaric acid).

- Bioactivity : Used as P3 position modifiers in protease inhibitors. Shorter chains (succinic acid) favor binding efficiency, while branched derivatives may reduce enzymatic degradation .

- Toxicity : Generally low toxicity but less target specificity compared to aromatic-substituted analogs.

2-(3-Methylthiophen-2-yl)succinic Acid

- Structure : Thiophene ring substituted at the 2-position with a methyl group.

- Bioactivity: Serves as a precursor for anticonvulsant and antinociceptive agents. The thiophene’s electron-rich nature enhances interactions with ion channels but may reduce nuclear receptor affinity compared to indole derivatives .

2-(6-Methyl-1H-Indol-3-yl)acetic Acid

- Structure: Indole linked to acetic acid (monocarboxylic) instead of succinic acid.

- Indole’s aromaticity may still support receptor binding .

2-(2,6-Dichlorophenyl)succinic Acid

- Structure : Chlorinated phenyl group introduces steric bulk and electronegativity.

- Bioactivity: Used in synthesizing agrochemicals and polymers.

2-(1,3-Benzothiazol-2-Ylthio)succinic Acid

- Structure : Benzothiazole substituent with a sulfur atom in the heterocycle.

- Bioactivity : Marketed for applications in catalysis and materials science. The benzothiazole’s planar structure may improve π-π stacking in enzyme active sites but lacks indole’s hydrogen-bonding versatility .

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

- Structure : Isoindole-dione fused ring system.

- Bioactivity: Used in polymer synthesis and biochemical studies.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.